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molecular formula C15H24N2O2 B3056790 [4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester CAS No. 742102-26-7

[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester

Cat. No. B3056790
M. Wt: 264.36 g/mol
InChI Key: BBYMVZANGNFNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875619B2

Procedure details

To a solution of compound 51 (2.01 g, 6.923 mmol) in ethanol (50 mL) was added 10% palladium on carbon (737 mg, wet) in one portion under argon protection. The flask was evacuated and re-filled with argon three times (to remove oxygen), and the mixture stirred at room temperature overnight under one atmosphere of hydrogen. The reaction system was then purged with nitrogen, and the catalyst was vacuum filtered and washed with ethanol (2×5 mL). The filtrate and washings were combined and concentrated under reduced pressure. The residue was chromatographed over silica gel, eluting with a mixture of ethyl acetate (0-25%) and hexanes (100-75%), to afford 1.75 g (96%) of the product 52 as a colorless viscous oil. 1H NMR (CDCl3) δ 1.44 (s, 9H), 1.47-1.64 (m, 4H), 2.50 (t, J=7.1 Hz, 2H), 3.08-3.14 (m, 2H), 3.57 (br s, 2H), 4.55 (br s, 1H), 6.62 (d, J=8.2 Hz, 2H), 6.95 (d, J=8.2 Hz, 2H). m/z (APCI)=265 [C15H24N2O2+H]+.
Name
compound 51
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
737 mg
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:21])[NH:7][CH2:8][CH2:9][C:10]#[C:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=1)([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6](=[O:21])[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]1[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
compound 51
Quantity
2.01 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC#CC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
737 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight under one atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
re-filled with argon three times (to remove oxygen)
CUSTOM
Type
CUSTOM
Details
The reaction system was then purged with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol (2×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate (0-25%) and hexanes (100-75%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCCC1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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